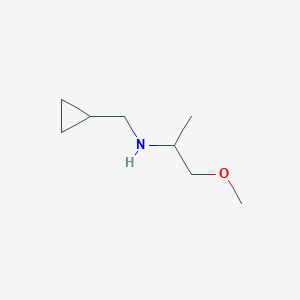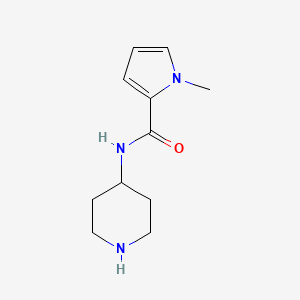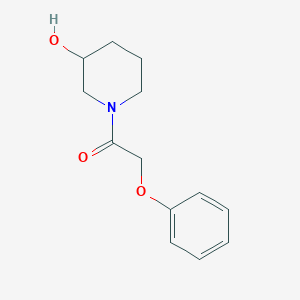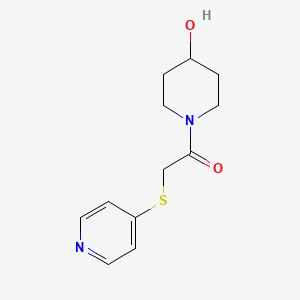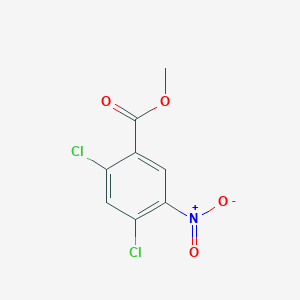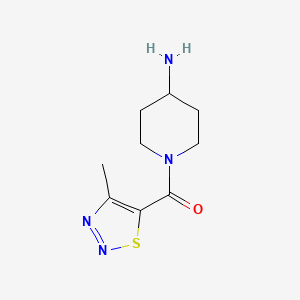
2,4-Difluoro-5-nitrobenzyl alcohol
Vue d'ensemble
Description
2,4-Difluoro-5-nitrobenzyl alcohol is a synthetic, organic compound that has attracted significant attention in recent years for its valuable properties in various scientific experiments. It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 2,4-Difluoro-5-nitrobenzyl alcohol is C7H5F2NO3 . The IUPAC name is (2,4-difluoro-5-nitrophenyl)methanol . The structure can be represented by the SMILES notation: O=N+C1=C(F)C=C(F)C(CO)=C1 .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Difluoro-5-nitrobenzyl alcohol is 189.12 g/mol . It is typically stored at ambient temperature . More specific physical and chemical properties were not found in the searched resources.Applications De Recherche Scientifique
Photoreactive Group in Biomolecule Labeling
2-nitrobenzyl alcohol derivatives, including structures similar to 2,4-Difluoro-5-nitrobenzyl alcohol, are utilized as photoreactive groups with amine selectivity. This attribute is particularly leveraged in the photoaffinity labeling and crosslinking of biomolecules, demonstrating its potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Photocatalytic Oxidation in Chemical Synthesis
The photocatalytic oxidation of benzyl alcohol and its derivatives, including molecules structurally related to 2,4-Difluoro-5-nitrobenzyl alcohol, is a critical reaction in converting these compounds into corresponding aldehydes. This reaction is highly efficient when conducted on a TiO2 photocatalyst under an O2 atmosphere, with the process being responsive to both UV-light and visible light. This mechanism plays a significant role in various synthetic processes, including the synthesis of fine chemicals and intermediates (Higashimoto et al., 2009).
Photochemical Reaction Mechanisms
The photochemical behaviors of 2-nitrobenzyl alcohol compounds, which are chemically akin to 2,4-Difluoro-5-nitrobenzyl alcohol, have been extensively studied. These studies include investigations into the reaction mechanisms under various conditions, employing techniques like laser flash photolysis and time-resolved infrared spectroscopy. Such research provides valuable insights into the photochemical properties of these compounds, which are important in fields like material science and photochemistry (Gáplovský et al., 2005).
Drug Delivery System Functionalization
Research has been conducted on the functionalization of titanium oxide (TiO2) for smart drug delivery, particularly in hematology and oncology drugs. In these studies, compounds including 2,4-Difluoro-5-nitrobenzyl alcohol derivatives are used to modify TiO2 surfaces by electron beam irradiation, enhancing the material's effectiveness in targeted drug delivery systems. This approach is highlighted for its advantages over chemical methods, such as higher reaction speed and lower chemical contamination (Ghafoorzadeh et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(2,4-difluoro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNXLNSNZEHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrobenzyl alcohol | |
CAS RN |
935287-88-0 | |
| Record name | 2,4-Difluoro-5-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


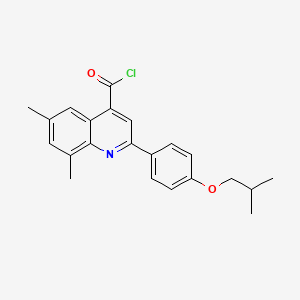

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)

![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)

